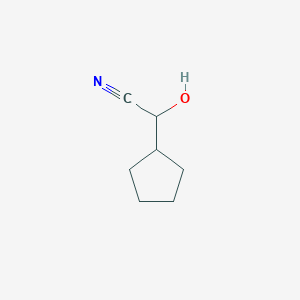

2-Cyclopentyl-2-hydroxyacetonitrile

Description

2-Cyclopentyl-2-hydroxyacetonitrile is an organic compound with the molecular formula C7H11NO. It is characterized by a cyclopentyl group attached to a hydroxyacetonitrile moiety.

Properties

IUPAC Name |

2-cyclopentyl-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHMXFSHMWZLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-hydroxyacetonitrile typically involves the reaction of cyclopentanone with hydrocyanic acid in the presence of a base. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then converted to the desired product .

Industrial Production Methods

Industrial production methods for 2-Cyclopentyl-2-hydroxyacetonitrile are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Cyclopentyl ketone derivatives.

Reduction: Cyclopentylamine derivatives.

Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.

Scientific Research Applications

2-Cyclopentyl-2-hydroxyacetonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Cyclopentaneacetonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

Cyclopentylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.

Cyclopentanol: Contains a hydroxy group but lacks the nitrile group, resulting in different chemical behavior.

Biological Activity

2-Cyclopentyl-2-hydroxyacetonitrile is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of 2-Cyclopentyl-2-hydroxyacetonitrile can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 840463-14-1

The biological activity of 2-Cyclopentyl-2-hydroxyacetonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Biological Activities

Research indicates several potential biological activities for 2-Cyclopentyl-2-hydroxyacetonitrile:

-

Antidepressant Activity :

- The compound has shown promise in preclinical models for its ability to enhance serotonergic transmission, which may contribute to its antidepressant effects.

-

Anti-inflammatory Properties :

- Studies have suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

-

Neuroprotective Effects :

- There is emerging evidence that 2-Cyclopentyl-2-hydroxyacetonitrile may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of 2-Cyclopentyl-2-hydroxyacetonitrile is presented in the table below:

Case Studies

Case Study 1: Antidepressant Effects

In a controlled study, rodents treated with varying doses of 2-Cyclopentyl-2-hydroxyacetonitrile exhibited a significant decrease in depressive behaviors compared to the control group. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound significantly reduced the secretion of TNF-alpha and IL-6 from activated macrophages, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.